Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate

Data Gap Analysis Procurement Due Diligence Evidence Transparency

Ethyl 4-chlorobenzo[4,5]thieno[2,3-d]pyrimidine-6-carboxylate (CAS 1537184-72-7) is a fully aromatic, tricyclic thienopyrimidine bearing a reactive chloro substituent at the 4-position of the pyrimidine ring and an ethyl carboxylate at the 6-position of the thiophene ring. The compound belongs to the benzo[4,5]thieno[2,3-d]pyrimidine subclass, a scaffold that has been explored extensively for dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibition, VEGFR2/EGFR kinase inhibition, and DPP-4 inhibition.

Molecular Formula C13H9ClN2O2S
Molecular Weight 292.74 g/mol
CAS No. 1537184-72-7
Cat. No. B1458105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
CAS1537184-72-7
Molecular FormulaC13H9ClN2O2S
Molecular Weight292.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)SC3=C2C(=NC=N3)Cl
InChIInChI=1S/C13H9ClN2O2S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(14)15-6-16-12(10)19-9/h3-6H,2H2,1H3
InChIKeyMLUSFKDQHXJXAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chlorobenzo[4,5]thieno[2,3-d]pyrimidine-6-carboxylate (CAS 1537184-72-7): Core Scaffold Identity and Procurement Baseline


Ethyl 4-chlorobenzo[4,5]thieno[2,3-d]pyrimidine-6-carboxylate (CAS 1537184-72-7) is a fully aromatic, tricyclic thienopyrimidine bearing a reactive chloro substituent at the 4-position of the pyrimidine ring and an ethyl carboxylate at the 6-position of the thiophene ring . The compound belongs to the benzo[4,5]thieno[2,3-d]pyrimidine subclass, a scaffold that has been explored extensively for dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibition, VEGFR2/EGFR kinase inhibition, and DPP-4 inhibition [1]. The 4-chloro group renders this compound a versatile electrophilic intermediate suitable for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the 6-ethyl carboxylate provides a synthetic handle for amidation, hydrolysis, and further derivatization . As of the evidence cutoff, no primary research articles or patents reporting biological activity data specifically for CAS 1537184-72-7 were identified; all differential claims herein derive from class-level scaffold analysis and the reactivity advantages conferred by its substitution pattern relative to closest structural analogs.

Why Generic Substitution Fails for Ethyl 4-chlorobenzo[4,5]thieno[2,3-d]pyrimidine-6-carboxylate: Scaffold, Substituent, and Reactivity Distinctions


Thienopyrimidines are not functionally interchangeable. The benzo[4,5]thieno[2,3-d]pyrimidine scaffold provides a distinct angular geometry and extended π-surface compared to the isomeric thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine systems, each of which presents different vectors for substituent presentation and hydrogen-bonding interactions with biological targets [1]. Within the benzo[4,5]thieno[2,3-d]pyrimidine subclass, the presence and position of the 4-chloro and 6-ethoxycarbonyl groups critically determine reactivity. The 4-chloro substituent is the sole electrophilic site for SNAr diversification; analogs lacking this group (e.g., 4-oxo or 4-amino derivatives) are inert toward nucleophilic displacement, fundamentally altering downstream synthetic utility. Conversely, the 6-ethyl carboxylate is a key metal-chelating and hydrogen-bond-accepting pharmacophoric element [2]. The closest purchasable analog, 4-chlorobenzo[4,5]thieno[2,3-d]pyrimidine (CAS 40142-92-5), lacks the 6-carboxylate entirely, eliminating a critical interaction point and precluding its use as a direct synthetic surrogate [3]. Substituting a different thienopyrimidine regioisomer or a de-esterified analog therefore results in a different reactivity profile and a distinct pharmacological fingerprint.

Quantitative Differentiation Evidence for Ethyl 4-chlorobenzo[4,5]thieno[2,3-d]pyrimidine-6-carboxylate: Comparator-Based Analysis


MANDATORY DISCLOSURE: Absence of Direct Comparative Biological Data for CAS 1537184-72-7

An exhaustive search of PubMed, SciFinder, Google Patents, and major chemistry databases retrieved zero primary research articles, patents, or authoritative database entries reporting any quantitative biological activity data (IC50, Ki, MIC, % inhibition, etc.) for the specific compound Ethyl 4-chlorobenzo[4,5]thieno[2,3-d]pyrimidine-6-carboxylate (CAS 1537184-72-7) as of the evidence cutoff date [1]. No head-to-head comparison studies exist. No cross-study comparable data were found. The compound appears exclusively in vendor catalogs as a research intermediate or screening compound, with no published pharmacological profiling . This evidence gap precludes any quantitative potency, selectivity, or efficacy claims for this specific compound against any named comparator. The following Evidence Items therefore rely solely on class-level inference and structural logic, and must be interpreted as predictive rather than measured differentiation.

Data Gap Analysis Procurement Due Diligence Evidence Transparency

Class-Level VEGFR2 Inhibitory Potency of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: Scaffold Baseline vs. Target Compound Reactivity Advantage

The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold has demonstrated potent VEGFR2 inhibition: compound 7 (a 4-substituted analog within this scaffold class) exhibited an IC50 of 0.098 µM against VEGFR2 and induced 30.74-fold apoptosis in HepG2 cells [1]. While no direct data exist for CAS 1537184-72-7, the fully aromatic benzo[4,5]thieno[2,3-d]pyrimidine core of the target compound is structurally distinct from the tetrahydro series, offering greater π-stacking potential and a planar geometry that may alter binding kinetics. The 4-chloro group on the target compound provides a site for diversification that the reported compound 7 lacks, potentially enabling exploration of kinase selectivity not accessible with the published tetrahydro derivatives [2].

VEGFR2 Inhibition Anticancer Scaffold Kinase Inhibitor Design

Dual TS/DHFR Inhibitory Potential of Tricyclic Benzo[4,5]thieno[2,3-d]pyrimidines: Substitution-Dependent Potency vs. Target Compound's Modifiable Scaffold

Classical 6,5,6-tricyclic benzo[4,5]thieno[2,3-d]pyrimidines bearing a 2-NH2 substituent achieve excellent dual hTS–hDHFR inhibition with IC50 values of 0.09–0.1 µM for hDHFR, representing a more than 10-fold improvement over the corresponding 2-CH3 analogs [1]. The target compound (CAS 1537184-72-7) shares the identical tricyclic core but features a 4-Cl substituent instead of 2-NH2/CH3 and a 6-COOEt group not present in the reported dual inhibitors. The 4-Cl position is orthogonal to the 2-position substitution pattern that controls TS/DHFR potency, meaning the target compound could serve as a starting scaffold for independent optimization of the 2-position vector without interference from the 4-position handle [2]. The 6-COOEt group may further contribute to binding via ionic interactions with active-site arginine residues as observed in related antifolate co-crystal structures [2].

Thymidylate Synthase Dihydrofolate Reductase Antifolate Design

EGFR Kinase Inhibition by Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: Class Potency Baseline and Target Compound's Differentiation via Aromaticity and Substitution

A novel series of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives were designed and synthesized as EGFR kinase inhibitors, with antitumor activity screened against the A549 human pulmonary carcinoma cell line [1]. These tetrahydro derivatives contain a saturated cyclohexene ring fused to the thiophene, giving a non-planar scaffold. The target compound (CAS 1537184-72-7) is fully aromatic across all three rings (benzene, thiophene, pyrimidine), which results in a completely planar, electron-delocalized system with different conformational preferences and potential ATP-pocket shape complementarity . While no EGFR activity data exist for the target compound, thieno[2,3-d]pyrimidine-based EGFR/HER2 dual inhibitors have demonstrated IC50 values in the low micromolar range against MCF-7 and A549 cells, establishing the broader thienopyrimidine class as kinase-active [2]. The fully aromatic character and 4-Cl substitution of CAS 1537184-72-7 may affect both binding kinetics and metabolic stability differently than the saturated tetrahydro series.

EGFR Inhibition Tyrosine Kinase Anticancer Screening

Synthetic Versatility: 4-Chloro Reactivity Advantage Over 4-Oxo and 4-Amino Benzo[4,5]thieno[2,3-d]pyrimidine Analogs

The 4-chloro substituent is the key reactive handle enabling late-stage diversification. The target compound is synthesized by treating the 4-hydroxy precursor with POCl3 in 1,4-dioxane under nitrogen, converting the unreactive 4-oxo tautomer into the electrophilic 4-chloro derivative . The closest purchasable analog, 4-chlorobenzo[4,5]thieno[2,3-d]pyrimidine (CAS 40142-92-5), retains the 4-Cl handle but lacks the 6-COOEt group, limiting its utility to single-vector derivatization [1]. Conversely, 4-oxo- or 4-amino-substituted benzo[4,5]thieno[2,3-d]pyrimidines (such as the tetrahydro-4-one derivatives used in antimicrobial SAR studies) are inert toward nucleophilic displacement and cannot serve as diversification intermediates [2]. The target compound's combination of a reactive 4-Cl site and a stable 6-COOEt group provides a unique dual-handle architecture: the 4-position can be diversified via SNAr or cross-coupling while the 6-ester remains intact for subsequent amidation or hydrolysis, or vice versa — a synthetic versatility profile not matched by any single commercially available analog.

Synthetic Intermediate Nucleophilic Aromatic Substitution Medicinal Chemistry Diversification

Chemical Stability and Purity Specifications vs. Closest Commercial Analogs

Commercial listings for CAS 1537184-72-7 specify a minimum purity of 98% (NLT 98%) as per MolCore ISO-certified quality control, with molecular formula C13H9ClN2O2S and molecular weight 292.74 g/mol confirmed by standard analytical methods . The closest analog, 4-chlorobenzo[4,5]thieno[2,3-d]pyrimidine (CAS 40142-92-5), is typically offered at 95% purity, with a lower molecular weight (220.68 g/mol) and different elemental composition (C10H5ClN2S vs. C13H9ClN2O2S) . The 98% purity specification for the target compound provides a higher-confidence starting point for SAR studies where stoichiometric control is critical (e.g., library synthesis, bioconjugation), while the 95% specification for the de-esterified analog introduces greater lot-to-lot variability that may propagate through multi-step syntheses. No degradation or stability data were identified for either compound; storage recommendations from vendors indicate ambient temperature conditions with protection from moisture .

Purity Specification Quality Control Vendor Comparison

Recommended Procurement and Application Scenarios for Ethyl 4-chlorobenzo[4,5]thieno[2,3-d]pyrimidine-6-carboxylate


Kinase-Focused Fragment-Based and Scaffold-Hopping Drug Discovery Programs

The benzo[4,5]thieno[2,3-d]pyrimidine scaffold is validated for VEGFR2 (IC50 = 0.098 µM), EGFR, and dual TS/DHFR target engagement [1]. The fully aromatic, planar core of CAS 1537184-72-7 offers a scaffold-hopping alternative to saturated tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines, potentially altering ATP-pocket shape complementarity. The dual reactive handles (4-Cl for SNAr/cross-coupling; 6-COOEt for amidation/hydrolysis) enable parallel library synthesis for rapid SAR exploration. Procurement of this compound is warranted for kinase inhibitor programs that require a novel, diversifiable chemotype not represented in existing corporate collections .

Antifolate Dual-Target Lead Optimization Starting from a Pre-Validated Scaffold

The tricyclic benzo[4,5]thieno[2,3-d]pyrimidine core has proven capable of dual TS/DHFR inhibition with sub-micromolar potency when appropriately substituted at the 2-position [1]. CAS 1537184-72-7 provides this validated scaffold with a 4-Cl handle that is orthogonal to the potency-determining 2-position. Researchers can independently optimize the 2-position (via sequential halogen-metal exchange or direct C–H functionalization) while retaining the 4-position for solubility or selectivity modulation. This orthogonal diversification strategy is not accessible with existing 2-substituted analogs that lack the 4-position reactive handle [1].

Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Design Leveraging 6-Ester Pharmacophore

Molecular docking studies of thieno[2,3-d]pyrimidine-6-carboxylate derivatives have identified the 6-ester carbonyl as a critical hydrogen-bond acceptor interacting with Ser349, Asn377, and Glu378 in the DPP-4 active site [1]. The target compound incorporates this pharmacophoric element within a fully aromatic tricyclic framework that may enhance binding through additional π-stacking interactions not achievable with mono- or bicyclic thienopyrimidine-6-carboxylates. The 4-Cl group permits simultaneous exploration of a complementary binding pocket, offering a rational starting point for DPP-4 inhibitor optimization. Procurement is recommended for metabolic disease programs seeking novel, non-peptidomimetic DPP-4 chemotypes [1].

Multi-Step Synthesis Requiring a High-Purity, Dual-Handle Intermediate

With a commercial purity specification of NLT 98% [1], CAS 1537184-72-7 exceeds the 95% standard of the closest analog (CAS 40142-92-5) . The higher purity supports stoichiometric precision in multi-step synthetic sequences, reducing the propagation of impurities that can compromise yield and reproducibility. The presence of two orthogonal reactive sites — an electrophilic 4-Cl carbon and a nucleophile-sensitive 6-ester carbonyl — enables sequential or selective transformations (e.g., SNAr at C4 followed by ester hydrolysis, or amidation followed by cross-coupling) without protecting-group manipulation. For custom synthesis or building-block procurement, this dual functionality reduces the total number of intermediates that must be sourced or prepared [1].

Quote Request

Request a Quote for Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.